ITD-1 is a chemical compound known for its role as a selective inhibitor of Transforming Growth Factor Beta (TGF-β) signaling. The compound is scientifically recognized by its chemical name, 4-[1,1'-Biphenyl]-4-yl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylic acid ethyl ester, and has a molecular formula of C27H29NO3. With a molecular weight of approximately 415.52 g/mol, ITD-1 is characterized by its crystalline solid form and high purity (>98%) .
ITD-1 has garnered attention in scientific research for its ability to induce cardiomyocyte differentiation from embryonic stem cells, showcasing its potential therapeutic applications in regenerative medicine and cardiovascular diseases .
The chemical behavior of ITD-1 primarily involves its interaction with TGF-β receptors. By inhibiting these receptors, ITD-1 disrupts the downstream signaling pathways associated with fibrosis and other pathological processes. While specific balanced chemical equations for reactions involving ITD-1 are not extensively documented in the literature, it can be inferred that the compound participates in complex biochemical pathways rather than simple stoichiometric reactions.
ITD-1 exhibits significant biological activity as a TGF-β signaling inhibitor. This inhibition is crucial in various biological contexts:
These properties position ITD-1 as a valuable tool in both basic research and potential therapeutic applications.
The synthesis of ITD-1 involves multi-step organic reactions typically carried out under controlled laboratory conditions. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
Research articles focusing on related compounds may provide insights into specific methodologies applicable to ITD-1 synthesis.
ITD-1 has several promising applications:
Interaction studies involving ITD-1 focus on its binding affinity to TGF-β receptors and subsequent effects on downstream signaling pathways. These studies typically employ techniques such as:
Such studies are crucial for understanding the mechanism of action and potential therapeutic implications of ITD-1.
Several compounds exhibit similar properties to ITD-1. Here are some notable examples:
Compound Name | Chemical Structure | Key Features |
---|---|---|
SB431542 | TGF-beta receptor inhibitor | Known for inhibiting TGF-beta signaling; used in stem cell research. |
LY2109761 | TGF-beta receptor kinase inhibitor | Demonstrates anti-fibrotic effects; used in cancer research. |
Galunisertib | TGF-beta receptor type I inhibitor | Investigated in clinical trials for cancer therapy; reduces tumor progression. |
ITD-1 stands out due to its dual role as both a selective TGF-beta inhibitor and an inducer of cardiomyocyte differentiation from embryonic stem cells. This unique combination makes it particularly valuable for research aimed at regenerative therapies for heart diseases.
ITD-1 represents a significant breakthrough in the development of selective transforming growth factor beta receptor 2 degradation modulators [2]. This compound, formally designated as ethyl 4-([1,1'-biphenyl]-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, exhibits a molecular formula of C₂₇H₂₉NO₃ with a molecular weight of 415.52 grams per mole [3] [27]. The compound appears as a yellow solid with exceptional solubility in dimethyl sulfoxide reaching concentrations up to 50 millimolar, while maintaining limited water solubility at approximately 0.1 milligrams per milliliter [3] [30].
The synthesis of ITD-1 relies fundamentally on the construction of its 1,4-dihydropyridine core scaffold, which serves as the essential pharmacophore for transforming growth factor beta receptor 2 degradation activity [13]. This heterocyclic framework represents a critical structural element that determines both the compound's selectivity and potency against its biological target [24] [25].
The formation of the 1,4-dihydropyridine core in ITD-1 synthesis employs the classical Hantzsch condensation reaction, which represents one of the most efficient approaches for constructing this pharmacologically important heterocycle [6] [26]. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate under controlled conditions [26] [29].
The optimization of this one-pot multicomponent process has focused on enhancing yield and reducing reaction times through various catalytic improvements [7] [8]. Modern approaches have incorporated environmentally friendly catalysts such as iron oxide nanoparticles supported on phenanthroline complexes, which facilitate the reaction under mild aqueous conditions [7]. These catalytic systems enable the formation of 1,4-dihydropyridine derivatives with yields ranging from 86% to 92% at temperatures around 60 degrees Celsius [7].
The mechanism of this multicomponent reaction proceeds through several key intermediates, beginning with the formation of an enamine intermediate through the nucleophilic attack of ammonia on ethyl acetoacetate [7] [26]. Subsequently, a Knoevenagel-type condensation occurs between this intermediate and the activated aromatic aldehyde component, followed by Michael addition and intramolecular cyclization to form the final dihydropyridine ring system [7] [29].
Recent optimization studies have demonstrated that the use of polyaniline-supported zinc oxide nanoparticles as catalysts can achieve efficient synthesis of hexahydroquinoline derivatives, which share the same core structure as ITD-1 [8]. These approaches maintain the structural integrity required for biological activity while improving synthetic accessibility and scalability [8] [28].
The incorporation of the essential 4'-biphenyl substituent in ITD-1 synthesis requires sophisticated palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction [10] [12]. This coupling strategy enables the formation of the carbon-carbon bond between the aromatic boronic acid or ester component and the appropriate organohalide precursor [12] [36].
The Suzuki coupling approach for biphenyl synthesis in ITD-1 analogues involves the reaction of phenylboronic acid derivatives with brominated aromatic precursors using palladium catalysts such as bis(diphenylphosphino)ferrocene palladium dichloride [10] [36]. This particular catalyst system offers advantages in terms of air stability and extended shelf life compared to traditional tetrakis(triphenylphosphine)palladium catalysts [36].
Optimization of the Suzuki coupling conditions for ITD-1 synthesis has focused on achieving high yields while maintaining selectivity for the desired biphenyl regioisomer [10]. The reaction typically employs aqueous sodium carbonate as the base and proceeds under mild heating conditions to afford the coupled products in moderate to good yields [36]. The flexibility of this approach allows for the introduction of various substituents on the biphenyl moiety, enabling structure-activity relationship studies [10] [15].
The mechanistic pathway of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond while regenerating the active catalyst [12]. This catalytic cycle enables efficient formation of the biphenyl linkage essential for ITD-1's biological activity [12] [15].
The biological activity of ITD-1 as a selective transforming growth factor beta receptor 2 degradation enhancer depends critically on specific structural features that enable recognition and binding to the target receptor [2] [13]. These structural determinants work synergistically to achieve the compound's unique mechanism of promoting proteasomal degradation of transforming growth factor beta receptor 2 without affecting the closely related transforming growth factor beta receptor 1 [2].
Structural Component | Function | Impact on Activity |
---|---|---|
4'-Biphenyl Group | Hydrophobic interactions with TGFBR2 | Critical for TGFBR2 recognition |
Ethyl Ester Moiety | Enhances potency and selectivity | Modulates degradation potency |
Trimethyl Substituents (2,7,7-positions) | Contributes to receptor binding affinity | Influences binding kinetics |
1,4-Dihydropyridine Core | Essential pharmacophore for activity | Required for biological activity |
Hexahydroquinoline Scaffold | Provides structural rigidity and selectivity | Determines selectivity profile |
The 4'-biphenyl substituent represents a critical structural determinant for ITD-1's selective activity against transforming growth factor beta receptor 2 [2] [15]. This aromatic system engages in extensive hydrophobic interactions with specific amino acid residues within the receptor's binding pocket, facilitating the compound's recognition and subsequent degradation enhancement mechanism [15] [18].
Research on biphenyl-containing small molecules has demonstrated that this structural motif typically occupies hydrophobic pockets composed of amino acids such as tyrosine, methionine, and alanine residues [15]. In the context of ITD-1's interaction with transforming growth factor beta receptor 2, the biphenyl group likely forms π-π stacking interactions and π-alkyl interactions with aromatic and aliphatic residues respectively [15] [18].
The planar geometry of the biphenyl system allows for optimal positioning within the receptor's hydrophobic binding cleft, maximizing van der Waals contacts and contributing significantly to the overall binding affinity [15] [18]. Studies of similar biphenyl-containing inhibitors have shown that this structural feature can contribute several orders of magnitude to binding potency through these hydrophobic interactions [15].
The conformational flexibility of the biphenyl linkage enables the molecule to adopt the optimal orientation required for productive binding to transforming growth factor beta receptor 2 [15]. This conformational adaptability is essential for the compound's ability to promote receptor degradation through the proteasomal pathway rather than simple competitive inhibition [2].
The ethyl ester functionality at the 3-position of the hexahydroquinoline core significantly influences ITD-1's potency and selectivity profile [16]. This ester group contributes to the compound's lipophilicity and membrane permeability while also participating in specific binding interactions with transforming growth factor beta receptor 2 [16] [17].
Structure-activity relationship studies on related ester-containing compounds have demonstrated that the alkyl chain length of the ester group can dramatically affect biological activity [16]. For ITD-1, the ethyl ester represents an optimal balance between potency and selectivity, as longer alkyl chains may reduce activity while shorter chains may compromise binding affinity [16].
The trimethyl substituents at positions 2, 7, and 7 of the hexahydroquinoline scaffold provide crucial steric bulk that influences the compound's three-dimensional conformation and receptor binding properties [17]. These methyl groups create a specific spatial arrangement that is essential for recognition by transforming growth factor beta receptor 2 while preventing binding to related receptors [2] [13].
The geminal dimethyl groups at position 7 introduce conformational rigidity to the hexahydroquinoline ring system, locking the molecule into a specific conformation that is optimal for biological activity [24]. This conformational constraint is particularly important for maintaining the proper orientation of the biphenyl substituent relative to the ester functionality [24] [25].
Research on similar tricyclic systems has shown that the introduction of methyl substituents can enhance binding affinity through favorable hydrophobic contacts while also improving metabolic stability [17]. For ITD-1, these trimethyl substituents contribute to the compound's remarkable selectivity for transforming growth factor beta receptor 2 over other members of the transforming growth factor beta receptor family [2] [13].
The stereochemical configuration of ITD-1 profoundly influences its biological activity, with the two enantiomers exhibiting dramatically different potencies against transforming growth factor beta receptor 2 [5] [19]. This stereoselectivity underscores the importance of precise molecular recognition in the compound's mechanism of action and highlights the sophisticated nature of protein-small molecule interactions [19] [22].
Compound | IC₅₀ TGFBR2 Degradation (μM) | Relative Activity | Configuration |
---|---|---|---|
ITD-1 (racemic) | 0.4-0.8 | Active | R/S mixture |
(+)-ITD-1 | ~0.4 | Highly Active | R-configuration |
(-)-ITD-1 | >10 (inactive) | Inactive | S-configuration |
The resolution of racemic ITD-1 into its individual enantiomers has been accomplished using supercritical fluid chromatography, allowing for the separation and independent evaluation of each stereoisomer [19]. Single crystal X-ray crystallography has confirmed that the inactive (-)-enantiomer possesses the S-configuration, while the bioactive (+)-enantiomer exhibits the R-configuration [19].
The dramatic difference in activity between the two enantiomers reflects the stereospecific nature of ITD-1's interaction with transforming growth factor beta receptor 2 [19] [20]. The (+)-ITD-1 enantiomer maintains potent activity with an IC₅₀ value of approximately 0.4 micromolar for transforming growth factor beta receptor 2 degradation, while the (-)-ITD-1 enantiomer shows virtually no activity at concentrations exceeding 10 micromolar [5] [19].
This enantiomeric selectivity extends to the compound's effects on downstream signaling pathways and cellular responses [19]. Treatment with (+)-ITD-1 effectively prevents transforming growth factor beta-dependent E-cadherin loss and inhibits the increase in Snail and N-cadherin levels, while the (-)-ITD-1 enantiomer shows no effect on these protein markers [19].
The stereochemical requirements for ITD-1 activity demonstrate the precise nature of the molecular recognition event between the compound and transforming growth factor beta receptor 2 [19] [22]. This stereospecificity suggests that the binding site on the receptor has a well-defined three-dimensional architecture that can only accommodate the (+)-enantiomer in a productive binding mode [22] [23].
The use of (-)-ITD-1 as a negative control in biological studies has proven valuable for establishing the specificity of observed effects [5]. This inactive enantiomer possesses identical chemical and physical properties to the active (+)-enantiomer, making it an ideal control compound for distinguishing specific receptor-mediated effects from non-specific cellular responses [5] [19].